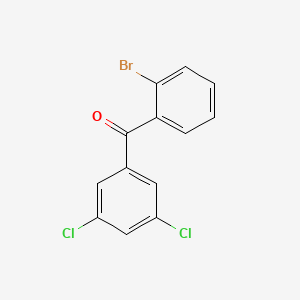

2-Bromo-3',5'-dichlorobenzophenone

Description

Contextual Significance of Benzophenone (B1666685) Scaffolds in Organic Chemistry and Materials Science

The benzophenone scaffold, a diaryl ketone, is a fundamental and ubiquitous structure in organic chemistry. Its presence in numerous naturally occurring bioactive compounds has established it as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govsigmaaldrich.comsigmaaldrich.com Beyond its role in the pharmaceutical realm, the benzophenone core is a versatile building block in organic synthesis and materials science. mdpi.com Its derivatives are utilized as photoinitiators in polymer chemistry, as probes for studying biological interactions, and as key components in the development of advanced materials. rsc.org The utility of benzophenone-based structures extends to the field of organic electronics, particularly in the design of host materials for phosphorescent organic light-emitting diodes (PhOLEDs), owing to their ability to facilitate efficient energy transfer. mdpi.com

Overview of Halogenated Benzophenones in Modern Synthetic Chemistry and Functional Materials Development

The introduction of halogen atoms onto the benzophenone framework significantly modulates its physicochemical properties. Halogenation can influence the molecule's reactivity, photophysical characteristics, and biological activity. In modern synthetic chemistry, halogenated benzophenones serve as crucial intermediates for creating more complex molecules through various cross-coupling reactions. The halogen atoms provide reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds.

In the realm of functional materials, halogenated benzophenones have garnered attention for several applications. They are used as additives in plastics, where they can act as UV stabilizers or flame retardants. rsc.org However, their environmental persistence and potential for phototransformation into other halogenated compounds are areas of active investigation. rsc.org The unique electronic properties of halogenated benzophenones also make them candidates for advanced materials. The presence of halogens can enhance intersystem crossing, a key process in the operation of OLEDs. mdpi.com Furthermore, the ability of halogen atoms to participate in halogen bonding is a growing area of interest in crystal engineering and the design of supramolecular assemblies.

Specific Academic Focus on 2-Bromo-3',5'-dichlorobenzophenone

Among the vast family of halogenated benzophenones, polyhalogenated derivatives such as this compound present a unique profile for academic investigation. The specific substitution pattern of one bromine and two chlorine atoms across the two phenyl rings suggests a nuanced interplay of steric and electronic effects that could lead to novel applications.

It is important to note that the nomenclature for polysubstituted benzophenones can vary. The compound of interest is "this compound". A closely related isomer, "3-Bromo-3',5'-dichlorobenzophenone," is assigned the CAS number 844879-42-1. sigmaaldrich.com For the purpose of providing concrete data, this article will refer to the properties of the compound associated with this CAS number, while acknowledging the potential for ambiguity in naming conventions.

| Property | Value |

|---|---|

| CAS Number | 844879-42-1 sigmaaldrich.com |

| Molecular Formula | C₁₃H₇BrCl₂O |

| Molecular Weight | 330.01 g/mol |

| Appearance | Data not widely available |

| Melting Point | Data not widely available |

| Boiling Point | Data not widely available |

The rationale for investigating a polyhalogenated benzophenone like this compound in contemporary research is multifaceted. Primarily, it can be viewed as a valuable synthetic intermediate. The presence of three halogen atoms at distinct positions offers the potential for selective functionalization through sequential cross-coupling reactions, enabling the construction of complex, highly substituted diaryl ketones. These products could be of interest in medicinal chemistry as potential therapeutic agents or in materials science as tailored components for electronic devices.

Furthermore, the specific halogen substitution pattern (Br, Cl) can fine-tune the photophysical properties of the benzophenone core. This could be relevant for developing new photosensitizers or for optimizing the performance of host materials in OLEDs, where precise control over triplet energy levels is crucial. nih.gov The study of such molecules also contributes to a fundamental understanding of structure-property relationships in polyhalogenated aromatic systems.

The current scholarly landscape for halogenated benzophenones is broad, with significant research on simpler derivatives, particularly those used as UV filters like oxybenzone (B1678072) (benzophenone-3). nih.gov There is also a growing body of work on the environmental fate and potential endocrine-disrupting effects of these compounds. nih.govrsc.org

However, a significant research gap exists when it comes to specific, complex polyhalogenated benzophenones like this compound. A survey of scientific literature reveals a scarcity of studies dedicated to the synthesis, characterization, and application of this particular isomer. While synthetic routes for related compounds like 1-bromo-3,5-dichlorobenzene (B43179) have been described, detailed procedures for the acylation to form the target benzophenone are not widely reported. google.comnih.gov

The lack of extensive research presents several opportunities for future investigation:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes to produce this compound in high yield and purity. Comprehensive characterization using modern analytical techniques (NMR, X-ray crystallography, etc.) would provide valuable structural data.

Reactivity Studies: A thorough investigation of its reactivity in various chemical transformations would establish its utility as a building block in organic synthesis.

Photophysical Properties: Detailed photophysical studies are required to understand its absorption, emission, and photosensitizing capabilities, which could pave the way for applications in materials science.

Biological Activity: Screening for biological activity could uncover potential applications in drug discovery, an area where the benzophenone scaffold is already well-established.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASSWZUFKURMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Bromo 3 ,5 Dichlorobenzophenone

Photochemical Behavior and Photophysical Mechanisms

The photochemistry of benzophenones is dominated by the reactivity of the carbonyl group upon excitation. The presence of halogen substituents on the phenyl rings of 2-bromo-3',5'-dichlorobenzophenone is expected to significantly influence its photophysical properties and subsequent chemical transformations.

Photoreduction Processes (e.g., to Substituted Benzopinacols)

The classic photochemical reaction of benzophenone (B1666685) is its photoreduction to benzopinacol (B1666686) in the presence of a hydrogen-donating solvent, such as 2-propanol. ijpda.orgrsc.orgdocsity.com This reaction proceeds through the following mechanism:

Photoexcitation: Benzophenone absorbs UV light, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital (n→π transition), forming an excited singlet state (S1). edinst.com

Intersystem Crossing (ISC): The S1 state rapidly and efficiently undergoes intersystem crossing to the lower-energy triplet state (T1). edinst.comnih.gov This triplet state is a diradical and is the key reactive intermediate.

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from the solvent (e.g., 2-propanol) to form a diphenyl ketyl radical. ijpda.orgresearchgate.net

Dimerization: Two ketyl radicals then couple to form the stable product, benzopinacol. ijpda.org

For this compound, a similar process is expected, leading to the formation of a substituted benzopinacol. The quantum yield of this process for the parent benzophenone is high, approaching unity under oxygen-free conditions. researchgate.netacs.org

Table 1: Quantum Yield of Photoreduction of Benzophenone in 2-Propanol

| Wavelength | Quantum Yield (Φ) of Acetone Formation | Quantum Yield (Φ) of Benzopinacol Formation (O₂-free) | Reference |

|---|---|---|---|

| 366 nm | 0.92 | 0.93 | researchgate.net |

| 313 nm | 0.99 | Not Specified | researchgate.net |

Photooxidizing Efficiency and Sensitization Mechanisms

The long-lived triplet state of benzophenones makes them effective photosensitizers. edinst.com A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, causing it to react. The efficiency of this compound as a photosensitizer will depend on:

Intersystem Crossing (ISC) Yield: The efficiency of forming the reactive T1 triplet state. For benzophenone, this is nearly 100%. edinst.com Halogenation can further enhance ISC rates due to the "heavy-atom effect," which facilitates spin-forbidden transitions. researchgate.net

Triplet State Energy (Eₜ): The energy of the triplet state must be greater than that of the molecule it is sensitizing.

Triplet State Lifetime (τₜ): The lifetime of the triplet state must be long enough to allow for interaction with a substrate molecule. edinst.comedinst.com

The halogen atoms on this compound would likely lead to a high triplet yield, making it a potentially efficient photosensitizer for various reactions, such as promoting polymerizations or initiating other photochemical transformations. preprints.org

Table 2: Factors Influencing Photosensitizing Efficiency of Benzophenones

| Factor | Description | Influence of Halogenation | Reference |

|---|---|---|---|

| Intersystem Crossing (ISC) Yield | Efficiency of forming the reactive triplet state from the excited singlet state. | Generally increases due to the heavy-atom effect, enhancing spin-orbit coupling. | researchgate.net |

| Triplet State Energy (Eₜ) | The energy level of the triplet state available for transfer. | Can be modulated by the electronic effects of the substituents. | rsc.org |

| Triplet State Lifetime (τₜ) | The duration for which the triplet state exists and can react. | Can be decreased by electron-donating groups and increased by electron-withdrawing groups. rsc.org | edinst.comrsc.org |

Influence of Halogenation Pattern on Photophysical Properties

The bromine and chlorine atoms on this compound have distinct effects on its photophysical properties. The heavy bromine atom is expected to significantly increase the rate of intersystem crossing (S1 → T1) compared to chlorine or no halogenation. researchgate.net This is a well-known heavy-atom effect that enhances spin-orbit coupling.

Furthermore, the electron-withdrawing nature of the halogens can influence the energy levels of the nπ* and ππ* states and the lifetime of the resulting triplet state. Studies on hindered benzophenones have shown that electron-withdrawing substituents tend to increase the triplet lifetime, whereas electron-donating groups decrease it. rsc.org The specific substitution pattern on the two separate rings of this compound will lead to a complex interplay of these electronic and heavy-atom effects, ultimately determining its precise photophysical characteristics.

Nucleophilic Substitution Reactions

The electron-deficient aromatic rings of this compound, activated by the electron-withdrawing carbonyl group, are susceptible to nucleophilic aromatic substitution (SNAr).

Aromatic Nucleophilic Substitution (SNAr) at Halogenated Positions

SNAr reactions typically proceed via an addition-elimination mechanism. uomustansiriyah.edu.iqmasterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost. masterorganicchemistry.com

Elimination of Leaving Group: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product.

The rate of SNAr is highly dependent on:

Electron-Withdrawing Groups: The powerful electron-withdrawing carbonyl group, along with the halogens themselves, activates the aromatic rings towards nucleophilic attack. This activation is strongest at the ortho and para positions relative to the activating group. masterorganicchemistry.com

Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com Therefore, the most important characteristic of the halogen is its ability to increase the electrophilicity of the carbon it is attached to through its inductive effect. The generally accepted reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. wuxiapptec.com

Regioselectivity: In this compound, substitution could occur at the bromine-bearing carbon or one of the chlorine-bearing carbons. While bromine is a better leaving group in terms of bond strength (C-Br bonds are weaker than C-Cl bonds), the regioselectivity in SNAr is often governed by which carbon is most electron-deficient and accessible to the nucleophile. wuxiapptec.comlibretexts.org The 2-bromo position is ortho to the activating carbonyl group, while the 3',5'-dichloro positions are meta and para (relative to each other) on a separate ring. The ortho position is highly activated, suggesting that substitution of the bromine atom is a likely pathway. However, computational studies on other polyhalogenated aromatics show that LUMO accessibility is a key determinant, which can sometimes lead to counterintuitive selectivity. wuxiapptec.com

Table 3: General Trends in Aromatic Nucleophilic Substitution (SNAr)

| Factor | Influence on SNAr Rate | Reason | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., -C=O, -NO₂) | Increases rate | Stabilizes the negative charge of the Meisenheimer intermediate. | masterorganicchemistry.com |

| Position of Activating Group | ortho or para to leaving group is most effective | Allows for direct resonance stabilization of the intermediate. | uomustansiriyah.edu.iq |

| Halogen Leaving Group | Generally F > Cl ≈ Br > I | The high electronegativity of fluorine makes the attached carbon highly electrophilic, accelerating the initial attack. | wuxiapptec.com |

Stability and Pathways of Hydrolysis

Aryl halides, such as this compound, are generally very resistant to hydrolysis. savemyexams.com The carbon-halogen bond in an aromatic ring is stronger than in an aliphatic compound because the lone pairs on the halogen can overlap with the π-system of the ring, giving the bond partial double-bond character. savemyexams.com

Hydrolysis would require cleavage of the C-Br or C-Cl bond by water or hydroxide (B78521) ions. This reaction is extremely slow under normal conditions. For example, the calculated half-life for the hydrolysis of chlorobenzene (B131634) and dichlorobenzenes at neutral pH and 25°C is over 900 years. epa.gov Significant hydrolysis of such compounds typically requires harsh conditions, such as high temperatures and pressures with strong nucleophiles like concentrated sodium hydroxide. viu.ca Therefore, this compound is expected to be stable towards hydrolysis under standard environmental conditions.

Table 4: Hydrolysis Rate Constants for Related Aryl Halides

| Compound | Calculated Half-Life (pH 7, 25°C) | Reference |

|---|---|---|

| Chlorobenzene | >900 years | epa.gov |

| 1,2-Dichlorobenzene | >900 years | epa.gov |

| 1,3-Dichlorobenzene (B1664543) | >900 years | epa.gov |

| 1,4-Dichlorobenzene (B42874) | >900 years | epa.gov |

Electrophilic Aromatic Substitution (EAS) in Halogenated Benzophenones

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. msu.eduuomustansiriyah.edu.iq In halogenated benzophenones, such as this compound, the reactivity and regioselectivity of EAS reactions are governed by the electronic effects of the substituents on the two aromatic rings.

The benzoyl group is a deactivating group, meaning it withdraws electron density from the aromatic ring to which it is attached, making it less reactive towards electrophiles than benzene (B151609) itself. libretexts.org This deactivation is due to both inductive effects and resonance, and it directs incoming electrophiles to the meta position.

In the case of this compound, we have two distinct aromatic rings:

Ring A: The brominated ring, which also bears the carbonyl group. The bromine atom directs ortho and para to itself, while the deactivating benzoyl group directs meta.

Ring B: The dichlorinated ring. The two chlorine atoms are ortho, para-directors.

The interplay of these substituent effects determines the outcome of any potential EAS reaction. The electron-withdrawing nature of the carbonyl group significantly deactivates Ring A, making Ring B the more likely site for electrophilic attack, despite the presence of deactivating halogen substituents.

Transition Metal-Catalyzed Transformations

The presence of a bromine atom in this compound makes it an excellent substrate for a variety of transition metal-catalyzed reactions. These reactions are powerful tools in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

Further Cross-Coupling Applications (e.g., Aryl Coupling)

Aryl halides, including bromo-substituted compounds, are common starting materials for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of a new bond between the carbon atom of the aryl halide and a carbon atom from another organic molecule, such as an organoboron compound (in Suzuki coupling) or an alkene (in Heck coupling).

While specific studies detailing aryl coupling reactions of this compound are not extensively documented in the provided search results, the general reactivity of aryl bromides in such transformations is well-established. For instance, efficient palladium-catalyzed cross-coupling methods have been developed for various bromo-substituted heterocyclic compounds, such as 5-bromo-1,2,3-triazine, with a range of (hetero)aryl boronic acids. uzh.ch These reactions often employ a palladium catalyst in conjunction with a suitable ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), and a base. uzh.ch It is reasonable to infer that this compound would be a viable substrate for similar aryl coupling reactions, allowing for the synthesis of more complex poly-aromatic structures.

Below is a representative table of conditions often used for Suzuki-Miyaura cross-coupling of aryl bromides, which could be adapted for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Component | Example | Role |

|---|---|---|

| Aryl Bromide | This compound | Electrophile |

| Boronic Acid/Ester | Phenylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |

| Base | Na₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, or DMF/Water | Reaction medium |

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are a highly effective method for converting aryl halides into a variety of carbonyl-containing compounds, such as esters, amides, and carboxylic acids. nih.govacs.org This is achieved by introducing a carbonyl group (CO) into the molecule. nih.gov These reactions are of significant industrial and academic interest. rsc.orgrsc.org

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond, and finally, nucleophilic attack on the resulting acyl-palladium complex.

For this compound, a carbonylation reaction would transform the C-Br bond into a new carbonyl-containing functional group. The specific product would depend on the nucleophile used in the reaction. For example, using an alcohol as a nucleophile would yield an ester, while an amine would produce an amide.

Recent advancements have focused on developing more practical and safer carbonylation protocols, such as using CO surrogates or performing the reactions under aqueous micellar conditions to avoid the use of flammable and toxic carbon monoxide gas. rsc.orgacs.org For instance, tungsten hexacarbonyl, W(CO)₆, has been successfully used as a source of carbon monoxide in palladium-catalyzed carbonylations of aryl bromides. acs.org

The table below summarizes typical conditions for the palladium-catalyzed carbonylation of an aryl bromide.

Table 2: Typical Conditions for Palladium-Catalyzed Carbonylation of an Aryl Bromide

| Component | Example | Purpose |

|---|---|---|

| Aryl Bromide | This compound | Substrate |

| Catalyst | Pd(OAc)₂ with a ligand like Xantphos | Catalyzes the carbonylation process |

| CO Source | CO gas (atmospheric pressure) or a CO surrogate (e.g., W(CO)₆, Mo(CO)₆) | Provides the carbonyl group |

| Nucleophile | Methanol (for esters), Morpholine (for amides) | Determines the final carbonyl derivative |

| Base | Triethylamine (Et₃N) or DBU | Neutralizes the generated HBr |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 2-Bromo-3',5'-dichlorobenzophenone, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed to confirm its constitution.

In a hypothetical ¹H NMR spectrum, the aromatic protons would exhibit complex splitting patterns and chemical shifts influenced by the positions of the bromine and chlorine substituents. The protons on the dichlorinated phenyl ring would likely appear as a distinct set of signals from those on the brominated phenyl ring.

Similarly, the ¹³C NMR spectrum would provide crucial information on the number and electronic environment of the carbon atoms. The carbonyl carbon would be readily identifiable by its characteristic downfield chemical shift. The carbons bearing the halogen substituents would also show distinct shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not available in the public domain.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~195 |

| Aromatic CH | 7.2 - 7.8 | 125 - 140 |

| C-Br | - | ~120 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the carbonyl group and the halogen-carbon bonds, as well as characterizing the vibrations of the aromatic rings.

The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration, typically in the region of 1650-1680 cm⁻¹. The precise frequency would be sensitive to the electronic effects of the halogen substituents. The C-Br and C-Cl stretching vibrations would appear at lower frequencies, generally in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl rings would appear in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The symmetric vibrations and those of the less polar bonds, such as the aromatic ring breathing modes, often give rise to strong Raman signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₁₃H₇BrCl₂O), the high-resolution mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This isotopic signature provides a definitive confirmation of the elemental formula.

Upon ionization, the molecule would undergo fragmentation, and the resulting fragmentation pattern would be a fingerprint of its structure. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl-type cations. The loss of halogen atoms would also be an expected fragmentation route.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound (Note: This table is predictive, as specific experimental data is not available in the public domain.)

| m/z | Proposed Fragment |

|---|---|

| [M]+ | Molecular ion |

| [M-Br]+ | Loss of Bromine |

| [M-Cl]+ | Loss of Chlorine |

| [C₆H₄BrCO]+ | Bromobenzoyl cation |

| [C₆H₃Cl₂CO]+ | Dichlorobenzoyl cation |

Electronic Spectroscopy (UV-Vis Absorption and Emission)

Electronic spectroscopy, including UV-Vis absorption and photoluminescence, provides insights into the electronic transitions within a molecule and its behavior upon excitation with light.

The UV-Vis absorption spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, typically of higher energy and intensity, are associated with the aromatic system, while the lower energy n→π* transition involves the non-bonding electrons of the carbonyl oxygen. The positions and intensities of these bands would be influenced by the halogen substituents and the solvent polarity. Studies on other benzophenone (B1666685) derivatives have shown that such substitutions can cause shifts in the absorption maxima. nih.gov

The photoluminescence quantum yield (ΦPL) is a measure of the efficiency of the emission process after a molecule absorbs light. For many benzophenones, the fluorescence quantum yield is often low due to efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). The determination of ΦPL for this compound would require specialized photophysical measurements.

The energy difference between the lowest excited singlet state (S₁) and the lowest triplet state (T₁), known as the singlet-triplet energy gap (ΔEST), is a crucial parameter, particularly for applications in areas like thermally activated delayed fluorescence (TADF). A small ΔEST can facilitate reverse intersystem crossing from the triplet state back to the singlet state, enhancing delayed fluorescence. The investigation of the ΔEST for this compound would involve techniques such as low-temperature phosphorescence spectroscopy to determine the energy of the T₁ state and comparison with the S₁ energy obtained from the absorption or fluorescence spectrum.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 ,5 Dichlorobenzophenone

Structure-Activity Relationship (SAR) Modeling

In Silico Screening and Ligand-Protein Interaction Studies

Further research and publication by the scientific community would be required to provide the specific data needed to populate these sections accurately.

Prediction of Reactivity and Selectivity Profiles

The prediction of reactivity and selectivity of 2-Bromo-3',5'-dichlorobenzophenone is pivotal for understanding its chemical behavior and potential applications in synthesis. Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers powerful tools to elucidate the electronic structure and, consequently, the reactivity of this molecule. By calculating various molecular properties and reactivity descriptors, a detailed profile of its anticipated chemical interactions can be constructed.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is indicative of its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of electron-withdrawing halogen atoms (bromine and chlorine) and the benzoyl group is expected to lower the energies of both the HOMO and LUMO. The benzoyl group, in particular, significantly influences the electronic distribution, with the LUMO likely localized over the carbonyl carbon and the adjacent aromatic rings. This localization suggests that the carbonyl carbon is a primary site for nucleophilic attack.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Moderate electron-donating capability |

| ELUMO | -2.15 | Good electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.70 | High kinetic stability |

Note: The data in this table is illustrative and based on typical values for similarly substituted benzophenones. Actual values would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of both electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) denote electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a likely site for protonation and interaction with electrophiles. Conversely, the carbonyl carbon atom would exhibit a strong positive potential, confirming its susceptibility to nucleophilic attack. The aromatic rings, influenced by the electron-withdrawing effects of the halogens and the benzoyl group, would present a more complex potential surface, with regions of both positive and negative potential influencing their reactivity in electrophilic aromatic substitution reactions.

Fukui Function Analysis

Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

fk+ : Represents the reactivity towards a nucleophilic attack. A higher value indicates a more favorable site for a nucleophile to attack.

fk- : Represents the reactivity towards an electrophilic attack. A higher value suggests a more favorable site for an electrophile to attack.

fk0 : Represents the reactivity towards a radical attack.

For this compound, Fukui function analysis would likely identify the carbonyl carbon as having the highest fk+ value, further supporting it as the primary electrophilic center. The oxygen atom of the carbonyl group would be expected to have a high fk- value, indicating its nucleophilic character. The various carbon atoms on the two aromatic rings would have distinct Fukui function values, allowing for the prediction of regioselectivity in aromatic substitution reactions. For instance, the positions ortho and para to the activating/deactivating groups will have different fk- values, guiding the prediction of the most probable substitution patterns.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

|---|---|---|

| Carbonyl Carbon | 0.18 | 0.02 |

| Carbonyl Oxygen | 0.05 | 0.25 |

| C-Br | 0.08 | 0.04 |

| C-3' (Cl) | 0.06 | 0.03 |

| C-5' (Cl) | 0.06 | 0.03 |

Note: The data in this table is illustrative and represents a hypothetical outcome of a Fukui function analysis. The values are for comparative purposes to indicate relative reactivity at different sites.

Advanced Applications and Prospective Research Directions for 2 Bromo 3 ,5 Dichlorobenzophenone

Applications in Advanced Materials Science

The inherent characteristics of the benzophenone (B1666685) framework—namely its electron-deficient ketone group and highly twisted three-dimensional structure—make its derivatives valuable candidates for the development of high-performance organic materials. mdpi.compreprints.org The specific halogenation pattern of 2-Bromo-3',5'-dichlorobenzophenone is expected to further modulate these properties, suggesting its utility in several advanced material applications.

Role in Organic Light-Emitting Diodes (OLEDs) as Host and Emitter Materials

The benzophenone core is a well-regarded building block in the design of materials for Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov Its electron-accepting nature and twisted geometry help in reducing intermolecular interactions and self-quenching effects, which are crucial for efficient light emission. preprints.org Benzophenone derivatives have been successfully employed as both host materials, which form a matrix for the light-emitting dopants, and as emitters themselves. mdpi.comresearchgate.net

As host materials , the primary function is to facilitate balanced charge injection and transport and to efficiently transfer energy to the guest emitter molecules. nih.govossila.com Bipolar host materials, capable of transporting both holes and electrons, are particularly sought after for high-efficiency devices. nih.gov Derivatives of benzophenone are often integrated into bipolar structures to achieve this balance. mdpi.com The high triplet energy of the benzophenone moiety is especially critical for hosting phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing the back-transfer of energy from the emitter to the host. nih.gov

As emitter materials , benzophenone derivatives are often incorporated into donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architectures. mdpi.com In these designs, the electron-deficient benzophenone acts as the acceptor unit, while electron-donating moieties are attached to it. This intramolecular charge transfer (CT) character is key to tuning the emission color and enhancing the efficiency of light production. preprints.org The specific halogen substituents on this compound could further influence the electronic properties and spin-orbit coupling, potentially enhancing intersystem crossing, a critical process for developing efficient TADF emitters. preprints.org

| Application Area | Rationale for Use | Key Structural Feature | Relevant Research Context |

|---|---|---|---|

| Host Material (Phosphorescent/TADF OLEDs) | Provides high triplet energy to prevent exciton (B1674681) quenching and enables efficient energy transfer to the emitter. | Electron-deficient benzophenone core. | General use of benzophenone derivatives as hosts with high thermal stability and suitable electrochemical properties. mdpi.comnih.gov |

| Emitter Material (TADF/Fluorescent OLEDs) | Functions as an electron-acceptor in Donor-Acceptor (D-A) structures to facilitate intramolecular charge transfer and tune emission color. | Halogen substitution can enhance spin-orbit coupling, potentially improving reverse intersystem crossing (RISC) rates in TADF emitters. | Development of D-A-D emitters using benzophenone as the acceptor for blue and green OLEDs. mdpi.com |

Utilization in Photoactive Coatings and Photopolymer Plates

Benzophenones are widely recognized as effective photoinitiators, molecules that generate reactive species (such as free radicals) upon exposure to light. This property is fundamental to photopolymerization, a process used to create cross-linked polymer networks in applications like photoactive coatings, inks, and the manufacturing of photopolymer plates for printing. The carbonyl group of the benzophenone is excited by UV light to a triplet state, which can then abstract a hydrogen atom from a synergist molecule (like an amine) to generate the initiating radicals. The halogen atoms in this compound could potentially influence the absorption spectrum and the efficiency of the photoinitiation process. Research into its specific efficacy and mechanism in photopolymerization could establish it as a valuable component for UV-curable systems.

Precursors for the Synthesis of Substituted Polyphenylenes

The presence of multiple halogen atoms on this compound makes it a highly attractive monomer for polymerization reactions. The carbon-halogen bonds can participate in various cross-coupling reactions, such as Suzuki or Ullmann coupling, to form new carbon-carbon bonds. This functionality is particularly relevant for the synthesis of substituted polyphenylenes and related high-performance polymers like poly(aryletherketone)s (PAEKs). google.com

In such a polymerization, a di-halogenated monomer like this compound can be reacted with a co-monomer containing two boronic acid groups (for Suzuki coupling) or reacted with itself in the presence of a suitable catalyst. The resulting polymer would feature the benzophenone unit integrated into its backbone, imparting properties such as thermal stability and specific solubility. The precise control over the substitution pattern offered by this monomer could lead to polyphenylenes with well-defined structures and tailored functionalities.

Exploration as Pharmacological and Biological Probes

The benzophenone scaffold is not only a building block for materials but also a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net Halogenation is a common strategy to enhance the potency and modulate the properties of drug candidates. nih.gov Therefore, this compound serves as an interesting lead structure for the development of new therapeutic agents and biological probes.

Studies on Enzyme Inhibition (e.g., acetylcholinesterase, butyrylcholinesterase, TNF-α, IL-6, p38α MAP kinase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The inhibition of AChE and BChE, enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Numerous studies have demonstrated that derivatives of benzophenone can act as potent inhibitors of these enzymes. nih.gov The investigation of this compound and its analogues could lead to the discovery of new cholinesterase inhibitors with potential dual-binding capabilities, interacting with both the catalytic and peripheral anionic sites of the enzymes. nih.gov

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) via p38α MAP Kinase: The p38α mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). uni-tuebingen.degoogle.com Overproduction of these cytokines is implicated in a host of inflammatory diseases. Consequently, inhibiting p38α MAP kinase is a major therapeutic target. Benzophenone-based structures have been identified as a promising class of p38α MAP kinase inhibitors. nih.gov These inhibitors often work by binding to an allosteric site on the kinase, inducing a conformational change that renders it inactive. The specific structure of this compound makes it a candidate for investigation within this class of inhibitors, with the goal of developing selective agents that can modulate the inflammatory response. uni-tuebingen.denih.gov

| Enzyme/Pathway Target | Therapeutic Relevance | Basis for Investigation | Potential Mechanism |

|---|---|---|---|

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Alzheimer's Disease, cognitive disorders. nih.gov | Benzophenone derivatives are known dual inhibitors of AChE and BChE. nih.gov | Binding to catalytic and/or peripheral anionic sites of the enzymes. |

| p38α MAP Kinase | Inflammatory diseases (e.g., rheumatoid arthritis), cancer. uni-tuebingen.de | Benzophenone hybrids have shown potent and selective p38α MAPK inhibitory activity. nih.gov | Allosteric inhibition, leading to reduced phosphorylation of downstream targets. |

| TNF-α, IL-6 Production | Systemic inflammation. | Inhibition is a direct downstream effect of blocking the p38α MAP kinase pathway. uni-tuebingen.de | Reduced transcription and translation of cytokine genes. |

Research into Antitumor Activity

The search for novel anticancer agents is a relentless pursuit in medicinal chemistry. Benzophenone derivatives, both synthetic and naturally occurring, have repeatedly shown promise as antitumor compounds. researchgate.netnih.govnih.gov For instance, certain synthetic benzophenones exhibit potent cytotoxic activity against various cancer cell lines, including murine leukemia and human lung carcinoma. nih.govjst.go.jp Halogenated benzophenones isolated from marine-derived fungi have also been found to suppress cancer cell proliferation and induce apoptosis. snu.ac.krresearchgate.net

The mechanisms of action for these compounds are varied, with some studies pointing towards the inhibition of key signaling pathways involved in cell growth and survival, such as the MEK/ERK pathway. snu.ac.kr The presence of halogen atoms on the benzophenone scaffold can significantly influence the compound's activity. nih.gov Given these precedents, this compound represents a logical candidate for synthesis and evaluation in anticancer research programs. Its potential to inhibit cell proliferation, induce apoptosis, and interfere with critical oncogenic signaling pathways warrants thorough investigation. nih.govbohrium.com

Role as Precursors in the Synthesis of Complex Drug Metabolites (e.g., Cloxazolam metabolites)

The structural framework of this compound is integral to the synthesis of metabolites of certain benzodiazepine (B76468) drugs, most notably Cloxazolam. While detailed synthetic pathways are often proprietary or found in specialized medicinal chemistry literature, the fundamental transformation involves leveraging the bromine atom as a reactive handle for cyclization and functionalization reactions. The benzophenone core provides the necessary scaffold for constructing the diazepine (B8756704) ring system characteristic of this class of drugs. The chlorine substituents on the benzoyl ring remain in the final metabolite structure, influencing its pharmacological and metabolic profile. The synthesis of these metabolites is crucial for understanding the drug's in vivo behavior, for developing analytical standards for toxicological and pharmacological studies, and for investigating the biological activity of the metabolic products themselves.

Utilization as Advanced Synthetic Intermediates

The utility of this compound extends beyond its application in medicinal chemistry. Its unique combination of functional groups—a ketone, a bromo substituent, and two chloro substituents on different aromatic rings—makes it a versatile intermediate for the synthesis of a wide array of complex organic molecules.

The reactivity of the carbon-bromine bond in this compound allows for its participation in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to elaborate the molecular structure significantly. For instance, the bromine atom can be replaced with aryl, alkyl, or alkynyl groups, leading to the generation of diverse molecular architectures. The ketone functionality can also be a site for further transformations, including reduction to an alcohol, conversion to an imine, or participation in Wittig-type reactions. This dual reactivity makes it a powerful tool for constructing polycyclic and sterically hindered compounds that are often challenging to synthesize through other routes.

The benzophenone scaffold is a known chromophore, and modifications to its structure can lead to the development of novel fluorescent molecules. The introduction of various substituents onto the aromatic rings of this compound, often via cross-coupling reactions at the bromo position, can tune the photophysical properties of the resulting compounds. By strategically adding electron-donating or electron-withdrawing groups, chemists can modulate the absorption and emission wavelengths, as well as the quantum yield of fluorescence. This approach allows for the rational design of fluorophores with specific properties tailored for applications in areas such as bioimaging, sensing, and materials science. The inherent rigidity of the benzophenone core can also contribute to higher fluorescence efficiency by minimizing non-radiative decay pathways.

Future Research Avenues and Untapped Potential

Despite its established applications, this compound continues to be a subject of interest for further research, particularly in the development of more sustainable synthetic methodologies and the exploration of novel chemical transformations.

Future research is likely to focus on developing more environmentally friendly and efficient methods for the synthesis of this compound itself and for its subsequent transformations. This includes the exploration of greener solvents, catalyst systems with lower environmental impact, and processes that minimize waste generation. For example, the use of flow chemistry could offer advantages in terms of safety, scalability, and reaction control. Furthermore, developing one-pot or tandem reactions that utilize this compound as a starting material would enhance synthetic efficiency by reducing the number of isolation and purification steps.

The unique electronic and steric properties of this compound make it an interesting substrate for exploring new catalytic transformations. Research into novel catalyst systems that can selectively activate the C-Br bond in the presence of the C-Cl bonds would open up new avenues for selective functionalization. Additionally, the development of catalytic methods for the asymmetric reduction of the ketone or for enantioselective additions to the carbonyl group would provide access to chiral building blocks of significant value in pharmaceutical and materials science. The investigation of photocatalytic reactions involving this compound could also lead to the discovery of novel and efficient synthetic methodologies.

Investigation of Advanced Functional Materials with Tunable Properties

The benzophenone moiety is a well-established photophore, widely utilized in the synthesis of photoinitiators for UV curing applications. researchgate.net The carbonyl group can undergo a photochemical reaction upon UV irradiation, leading to the formation of a reactive triplet state that can abstract a hydrogen atom from a suitable donor, thereby generating free radicals that initiate polymerization. researchgate.net The presence of halogen atoms on the phenyl rings of this compound can significantly influence its photophysical properties, such as the efficiency of intersystem crossing and the lifetime of the triplet state.

Future research could focus on incorporating this compound as a monomer or a cross-linking agent into various polymer backbones to create novel photoreactive materials. The bromine atom offers a versatile handle for further chemical modification through reactions like Suzuki or Sonogashira cross-coupling, allowing for the attachment of other functional groups to tune the material's properties. For instance, the introduction of chromophores could alter the absorption wavelength, making the resulting materials responsive to different light sources. rsc.org

Moreover, the high content of halogen atoms in this compound can impart flame-retardant properties to the resulting polymers. The investigation into creating copolymers with tunable photoreactivity and enhanced thermal stability represents a promising research direction. The inherent hydrophobicity of the molecule could also be exploited in the development of coatings and films with specific surface properties.

Table 1: Potential Functional Materials Derived from this compound

| Material Class | Key Features | Potential Applications |

| Photoreactive Polymers | UV-curable, tunable photophysical properties | Coatings, adhesives, 3D printing resins rsc.org |

| Flame-Retardant Materials | High halogen content | Fire-resistant composites, textiles |

| Functionalized Surfaces | Modifiable surface energy | Hydrophobic coatings, anti-fouling surfaces rsc.org |

| Organic Electronic Materials | Potential for charge transport modulation | Components in OLEDs, organic sensors ossila.com |

The exploration of how the specific substitution pattern of this compound affects the morphology and performance of resulting materials, such as polymer networks and hydrogels, could lead to the discovery of advanced materials with tailored functionalities. rsc.org

Rational Design of Highly Targeted Biological Agents

The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.org The rational design of new therapeutic agents often involves the strategic modification of a core scaffold to optimize its interaction with a specific biological target. This compound serves as an excellent starting point for the synthesis of novel, highly targeted biological agents due to the versatile reactivity of its bromine atom.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. ossila.com This allows for the systematic introduction of a diverse range of chemical moieties at the 2-position of the benzophenone core. This approach enables the construction of extensive compound libraries for screening against various biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govnih.gov

For example, the bromine atom can be replaced with nitrogen-containing heterocycles, which are common pharmacophores in kinase inhibitors. nih.gov The 3',5'-dichloro substitution pattern on the second phenyl ring provides a distinct electronic and steric profile that can influence the binding affinity and selectivity of the molecule for its target protein. Researchers could explore how this specific dichlorination pattern contributes to interactions within the ATP-binding pocket of a target kinase, potentially leading to the development of highly potent and selective inhibitors.

Furthermore, the benzophenone core itself can participate in photoaffinity labeling, a powerful technique used to identify and characterize the binding partners of a bioactive compound. Upon photoactivation, the benzophenone moiety can form a covalent bond with nearby amino acid residues of the target protein, allowing for its identification and the elucidation of the binding site.

Table 2: Prospective Biological Targets for this compound Derivatives

| Target Class | Rationale for Targeting | Potential Therapeutic Area |

| Protein Kinases | Benzophenone is a known scaffold for kinase inhibitors. nih.govnih.gov | Oncology, Inflammatory Diseases |

| Nuclear Receptors | The diaryl structure can mimic endogenous ligands. | Metabolic Diseases, Endocrinology |

| Enzymes | The scaffold can be modified to fit into active sites. | Infectious Diseases, Metabolic Disorders |

| G-Protein Coupled Receptors | The three-dimensional shape can be tailored for receptor binding. | CNS Disorders, Cardiovascular Diseases |

The systematic exploration of the chemical space around the this compound scaffold, guided by computational modeling and structure-activity relationship (SAR) studies, holds significant promise for the discovery of novel drug candidates with improved efficacy and safety profiles.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-3',5'-dichlorobenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce the ketone bridge between substituted benzene rings. For bromination and chlorination, electrophilic substitution using Br₂/FeBr₃ or Cl₂/AlCl₃ is common.

- Key Considerations :

- Optimize stoichiometry to avoid over-halogenation .

- Use anhydrous conditions to prevent hydrolysis of intermediates .

- Table 1 : Yield comparison for bromination methods

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Br₂/FeBr₃ | FeBr₃ | 72 | >95 | |

| NBS (in CCl₄) | AIBN | 65 | >90 |

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min .

- NMR : Confirm substitution patterns:

- -NMR: Aromatic protons at δ 7.2–7.8 ppm (split due to Cl/Br electronegativity) .

- -NMR: Carbonyl signal at ~195 ppm .

- IR : Ketone C=O stretch at ~1680 cm⁻¹; C-Br/C-Cl stretches at 550–650 cm⁻¹ .

Q. What are the critical storage conditions to prevent degradation?

- Methodological Answer :

- Store at 0–4°C in amber vials under inert gas (Ar/N₂) to minimize photodegradation and hydrolysis .

- Purity declines by ~5% after 6 months at room temperature due to halogen-halogen exchange .

Advanced Research Questions

Q. How do steric and electronic effects of Br/Cl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3',5'-dichloro groups increase steric hindrance, reducing Suzuki-Miyaura coupling efficiency by ~40% compared to mono-chloro analogs .

- Electronic Effects : Bromine at position 2 enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at the para position .

- Computational Insight : DFT calculations show LUMO localization near the Br atom, favoring electron-deficient coupling partners .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Issue : Discrepancies in -NMR shifts (δ 7.2 vs. δ 7.5) arise from solvent polarity and concentration.

- Resolution :

Standardize solvent (CDCl₃ recommended) and temperature (25°C) .

Compare with deuterated analogs (e.g., this compound-d₅) to isolate solvent effects .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes; Br/Cl substituents increase hydrophobic interactions (ΔG ≈ -9.2 kcal/mol) .

- QSAR Models : Correlate Hammett σ values (Cl: +0.23, Br: +0.26) with IC₅₀ in enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature for similar halogenated benzophenones?

- Methodological Answer :

- Root Cause : Differences in halogenation sequence (e.g., bromination before chlorination reduces yield by 15% due to steric blocking) .

- Mitigation : Pre-functionalize the benzene ring with electron-withdrawing groups (e.g., NO₂) before halogenation to improve regioselectivity .

Research Applications

Q. What role does this compound play in photoactive material development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.